molecular formula C13H10F3NO B8817701 (6-(3-(Trifluoromethyl)phenyl)pyridin-3-YL)methanol

(6-(3-(Trifluoromethyl)phenyl)pyridin-3-YL)methanol

Cat. No. B8817701
M. Wt: 253.22 g/mol
InChI Key: JJXZWPYBPKWJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(3-(Trifluoromethyl)phenyl)pyridin-3-YL)methanol is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.
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properties

Product Name

(6-(3-(Trifluoromethyl)phenyl)pyridin-3-YL)methanol

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-7,18H,8H2

InChI Key

JJXZWPYBPKWJBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

261 mg (6.87 mmol) lithium aluminium hydride were given to 20 ml tetrahydrofuran (THF) and stirred at room temperature (r.t.) for 20 min. A solution of 1.15 g (4.58 mmol) 6-(3-Trifluoromethyl-phenyl)-pyridine-3-carbaldehyde in 20 ml THF was added drop by drop within 15 min., and the mixture stirred for 3 h. 1.5 ml ice water and 0.6 ml 2 M NaOH were added slowly at 0° C. and stirred continued for 30 min. A formed salt precipitate was isolated by filtration and washed with THF. The combined THF-solutions were evaporated, the residue extracted twice with ethyl acetate, the organic phase dried (sodium sulphate), evaporated, and the obtained material (0.98 g, 85%) used without further purification.
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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